2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The unique structural features of this compound make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfuryl chloride.
Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chloride to introduce the sulfonyl group at the 4-position.
Acetamide Formation: The sulfonylated benzothiadiazole is reacted with 3-chloro-4-fluoroaniline to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-4-fluorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for designing new materials with specific properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicinal chemistry, derivatives of benzothiadiazole are explored for their potential therapeutic applications. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers, dyes, and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-phenylacetamide
- 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(4-chlorophenyl)acetamide
- 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-4-fluorophenyl)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H9ClFN3O3S2 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H9ClFN3O3S2/c15-9-6-8(4-5-10(9)16)17-13(20)7-24(21,22)12-3-1-2-11-14(12)19-23-18-11/h1-6H,7H2,(H,17,20) |
InChI Key |
PYCMDCWHMRXEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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